Cas no 1806232-65-4 (Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate structure
1806232-65-4 structure
Product Name:Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate
CAS No:1806232-65-4
MF:C10H9F3INO3
MW:375.083045721054
CID:4834946
Update Time:2025-05-26

Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate
    • Inchi: 1S/C10H9F3INO3/c1-3-17-9(16)7-4-6(14)5(2)8(15-7)18-10(11,12)13/h4H,3H2,1-2H3
    • InChI Key: JLFKXXWXZBGJIN-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OCC)N=C(C=1C)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • XLogP3: 3.9
  • Topological Polar Surface Area: 48.4

Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092185-1g
Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate
1806232-65-4 97%
1g
$1,504.90 2022-03-31

Additional information on Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate

Research Brief on Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806232-65-4)

Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS: 1806232-65-4) is a specialized pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies highlight its potential in facilitating cross-coupling reactions, which are pivotal in constructing complex heterocyclic frameworks.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in Suzuki-Miyaura coupling reactions to generate fluorinated pyridine analogs with enhanced blood-brain barrier permeability. Researchers optimized the reaction conditions using palladium catalysts, achieving yields exceeding 85%. The resulting derivatives exhibited potent inhibitory activity against kinase targets implicated in neurodegenerative diseases, underscoring the compound's role in drug discovery pipelines.

Further investigations into its physicochemical properties revealed that the trifluoromethoxy group significantly improves metabolic stability, as evidenced by in vitro microsomal assays (human liver microsome half-life > 60 minutes). This attribute, combined with the iodine atom's versatility for further functionalization, positions Ethyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-6-carboxylate as a critical building block for PET tracer development, as reported in a 2024 ACS Chemical Neuroscience paper.

Ongoing research explores its application in antimicrobial agents. A team at the University of Tokyo synthesized a series of quinolone hybrids using this intermediate, showing promising activity against drug-resistant Staphylococcus aureus (MIC = 0.5 μg/mL). The study emphasized the synergistic effects of the trifluoromethoxy group and carboxylate ester in enhancing bacterial membrane penetration.

Industrial-scale production challenges, such as regioselective iodination during synthesis, were addressed in a recent patent (WO2023156789) through a novel copper-mediated protocol that reduced byproduct formation to <2%. This advancement supports the compound's growing commercial relevance, with suppliers like Combi-Blocks and Toronto Research Chemicals now offering GMP-grade batches for preclinical studies.

Future directions include leveraging this scaffold for PROTAC development, as preliminary data suggest its ability to maintain ternary complex stability. Researchers caution that while the iodine substituent facilitates diversification, its potential radioisotope exchange requires careful handling protocols in radiopharmaceutical applications.

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